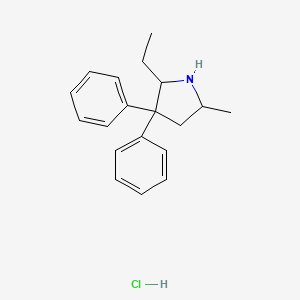
3-Butyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and a butyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of butyl-substituted aldehydes with dihydropyran in the presence of a strong acid catalyst can yield the desired compound. Another method involves the use of multicomponent reactions, where a combination of aldehydes, malononitrile, and 1,3-dicarbonyl compounds are reacted under catalytic conditions to form the pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Butyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar structural features but lacking the butyl group.
Tetrahydropyran: Another related compound with a fully saturated pyran ring.
2H-Pyran: A parent compound with an unsaturated pyran ring.
Uniqueness
3-Butyl-3,6-dihydro-2H-pyran is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61639-23-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-butyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h4,6,9H,2-3,5,7-8H2,1H3 |
InChI Key |
XGQQMYIJAYGPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)

![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)

![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)

![Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14569626.png)
![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)


